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Compound of Interest

Compound Name: 3-Hydroxyazetidine hydrochloride

Cat. No.: B016518

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-
Hydroxyazetidine hydrochloride (CAS No: 18621-18-6), a key building block in medicinal
chemistry and pharmaceutical development. The following sections detail its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized
experimental protocols for data acquisition.

Spectral Data Summary

The structural elucidation of 3-Hydroxyazetidine hydrochloride is supported by a
combination of spectroscopic techniques. The data presented in the following tables provide
key analytical benchmarks for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of 3-
Hydroxyazetidine hydrochloride. The proton (*H) and carbon-13 (33C) NMR data are
summarized below.

Table 1: *H NMR Spectral Data
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Chemical Shift (8) ppm Multiplicity Assighment
~4.7-4.9 m -CH(OH)-
~3.9-4.2 m -CH2-N-CHz2-
~9.5-105 brs NH2*
~6.0-7.0 brs -OH

Note: The 'H NMR spectrum for 3-Hydroxyazetidine hydrochloride is available on
ChemicalBook.[1] The exact chemical shifts and multiplicities can vary depending on the

solvent and concentration.

Table 2: 13C NMR Spectral Data (Predicted)

Chemical Shift (8) ppm Assighment
~65-70 -CH(OH)-
~50-55 -CH2-N-CHz2-

Note: Experimental 33C NMR data for 3-Hydroxyazetidine hydrochloride is not readily
available in the searched literature. The values presented are based on predictive models for

similar chemical environments.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The
key absorption bands for 3-Hydroxyazetidine hydrochloride are detailed below.

Table 3: IR Spectral Data
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Wavenumber (cm~?) Intensity Assignment

3200-3550 Strong, Broad O-H stretch (alcohol)
2400-3200 Broad N-H stretch (ammonium salt)
2850-3000 Medium C-H stretch (alkane)
1000-1250 Strong C-O stretch (alcohol)
1400-1600 Medium N-H bend

Note: An ATR-IR spectrum of 3-Hydroxyazetidine hydrochloride is available from Aldrich.[2]
The assignments are based on typical IR absorption regions for the respective functional
groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a
compound.

Table 4: Mass Spectrometry Data

Parameter Value

Molecular Formula CsHsCINO

Molecular Weight 109.55 g/mol

Monoisotopic Mass 109.0294416 Da

Major lon Peak (m/z) 74.0600 [M-HCI+H]* (for the free base)

Note: The monoisotopic mass is computed by PubChem.[2] The major ion peak corresponds to
the protonated free base, 3-Hydroxyazetidine.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and MS
data for small organic molecules like 3-Hydroxyazetidine hydrochloride.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

'H and 3C NMR:

o Sample Preparation: Dissolve 5-10 mg of 3-Hydroxyazetidine hydrochloride in
approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D20, DMSO-ds, or CDsOD).
The choice of solvent is critical as the compound is a hydrophilic salt.

 Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a
frequency of 300 MHz or higher.

o Data Acquisition for tH NMR:

[e]

Acquire the spectrum at room temperature.

o

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12
ppm).

o

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

[¢]

A relaxation delay of 1-5 seconds is typically employed between scans.
o Data Acquisition for 13C NMR:

o Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for
each unique carbon.

o Awider spectral width is necessary (typically 0-220 ppm).
o A significantly larger number of scans is required due to the low natural abundance of 13C.

o Alonger relaxation delay may be needed, particularly for quaternary carbons, although
none are present in this molecule.

o Data Processing: Process the raw data by applying a Fourier transform, phasing, and
baseline correction. Calibrate the chemical shifts relative to the residual solvent peak or an
internal standard (e.g., TMS).
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Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR:

Sample Preparation: Place a small amount of the solid 3-Hydroxyazetidine hydrochloride
powder directly onto the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an
ATR accessory.

Data Acquisition:
o Record a background spectrum of the clean, empty ATR crystal.

o Apply pressure to the sample using the ATR's pressure clamp to ensure good contact with
the crystal.

o Collect the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to
improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm~1.

Data Processing: The instrument software automatically ratios the sample spectrum to the
background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electrospray lonization (ESI) Mass Spectrometry:

o Sample Preparation: Prepare a dilute solution of 3-Hydroxyazetidine hydrochloride in a
suitable solvent compatible with ESI-MS, such as methanol or a mixture of water and
acetonitrile.

¢ Instrumentation: Use a mass spectrometer equipped with an ESI source. This can be a
standalone spectrometer or coupled with a liquid chromatography (LC) system (LC-MS).

o Data Acquisition:

o Infuse the sample solution directly into the ESI source at a constant flow rate.
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o Acquire the mass spectrum in positive ion mode to observe the protonated molecule.

o Set the mass analyzer to scan a relevant m/z range (e.g., 50-200 amu).

o Data Processing: The instrument software processes the raw data to generate a mass
spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectral analysis of a chemical
compound like 3-Hydroxyazetidine hydrochloride.
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Caption: General workflow for spectral analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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